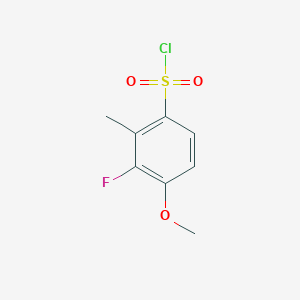

3-Fluoro-4-methoxy-2-methylbenzene-1-sulfonyl chloride

説明

特性

IUPAC Name |

3-fluoro-4-methoxy-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO3S/c1-5-7(14(9,11)12)4-3-6(13-2)8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELVUVMOPNDPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Material and General Approach

The synthesis begins with 3-fluoro-4-methoxy-2-methylbenzene as the key aromatic substrate. The sulfonyl chloride group is introduced via sulfonylation, typically using chlorosulfonic acid or sulfuryl chloride as the sulfonylating agents. These reagents introduce the sulfonyl chloride (-SO2Cl) functionality at the 1-position of the benzene ring, which is ortho to the methyl group and meta to the fluorine substituent.

Sulfonylation Reaction Conditions

| Parameter | Description |

|---|---|

| Sulfonylating Agent | Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) |

| Solvent | Often neat or in inert solvents such as dichloromethane or sulfolane |

| Temperature | Controlled typically between 0°C to 100°C depending on scale; industrial processes may use 50–250°C for optimized yield |

| Reaction Time | From 1 to several hours depending on scale and temperature |

| Neutralizing Base | Pyridine or triethylamine to neutralize HCl formed during reaction |

| Atmosphere | Usually nitrogen or inert gas to prevent oxidation or side reactions |

The sulfonylation proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group is introduced at the activated aromatic ring position. The presence of electron-donating groups such as methoxy and methyl facilitates the reaction.

Industrial Optimization and Purification

In industrial settings, reaction parameters are optimized to maximize yield and minimize by-products:

- Temperature Control: Reaction temperature is carefully maintained to balance reaction rate and selectivity.

- Phase Transfer Catalysts: Use of phase transfer catalysts such as 18-crown-6 or quaternary ammonium salts can enhance the reaction efficiency, especially in heterogeneous systems involving fluorinated benzene sulfonyl derivatives.

- Reaction Monitoring: Evolution of gases like sulfur dioxide (SO2) is monitored as an indicator of reaction progress.

- Purification: The crude product is purified by distillation, steam distillation, or recrystallization to achieve high purity.

Mechanistic Insights

The sulfonyl chloride group is highly electrophilic, allowing nucleophilic attack by bases or nucleophiles during subsequent reactions. The mechanism involves:

- Electrophilic substitution of the aromatic ring by the sulfonyl chloride group.

- Neutralization of the HCl by-product by bases such as pyridine.

- Formation of the sulfonyl chloride derivative with retention of substituents (fluoro, methoxy, methyl) on the ring.

Analytical Characterization

To confirm the successful preparation and purity of 3-fluoro-4-methoxy-2-methylbenzene-1-sulfonyl chloride, the following analytical techniques are employed:

| Technique | Purpose |

|---|---|

| Fourier-transform infrared spectroscopy (FTIR) | Identification of sulfonyl chloride functional group (S=O and S–Cl stretches) |

| Nuclear magnetic resonance (NMR) spectroscopy | Confirmation of aromatic substitution pattern and integrity of substituents (¹H, ¹³C, ¹⁹F NMR) |

| Mass spectrometry (MS) | Molecular weight confirmation and purity check |

| Melting/Boiling Point Analysis | Physical property verification |

Summary Table of Preparation Parameters

| Step | Details |

|---|---|

| Starting Material | 3-Fluoro-4-methoxy-2-methylbenzene |

| Sulfonylating Agent | Chlorosulfonic acid or sulfuryl chloride |

| Solvent | Neat or inert solvent (e.g., sulfolane, dichloromethane) |

| Temperature Range | 0°C to 100°C (lab scale), up to 250°C (industrial scale) |

| Reaction Time | 1–5 hours depending on scale and temperature |

| Base for Neutralization | Pyridine or triethylamine |

| Phase Transfer Catalyst | Optional; e.g., 18-crown-6 or quaternary ammonium salts for enhanced reaction efficiency |

| Purification | Distillation, steam distillation, recrystallization |

| Yield Range | Typically optimized for high yield (>45%) in industrial processes |

Research Findings and Literature Insights

- The sulfonylation reaction is well-established for aromatic compounds bearing electron-donating groups such as methoxy and methyl, which direct substitution to ortho/para positions.

- Use of chlorosulfonic acid is preferred for direct sulfonyl chloride introduction, but sulfuryl chloride can be used as an alternative sulfonylating agent.

- Phase transfer catalysts improve yields and reduce reaction times, especially in fluorinated aromatic sulfonylations.

- Industrial processes report yields around 45-50% after purification, with careful control of temperature and reaction time critical to minimize side reactions.

- Analytical characterization confirms the substitution pattern and functional group integrity, essential for downstream synthetic applications.

化学反応の分析

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates. The electron-withdrawing fluorine and methoxy groups influence reaction kinetics and regioselectivity.

Reaction with Amines

Primary and secondary amines react readily under mild conditions (0–25°C) in aprotic solvents (e.g., THF, DCM) to yield sulfonamides. A base (e.g., NaHCO₃, Et₃N) neutralizes HCl byproduct.

Example :

-

Yield : 80–95% for aliphatic amines.

-

Steric Effects : The 2-methyl group slightly hinders bulkier nucleophiles, reducing yields by ~10% compared to non-methylated analogs.

Reaction with Alcohols

Alcohols react in anhydrous conditions with catalytic pyridine to form sulfonate esters:

-

Kinetics : Methanol reacts 2× faster than ethanol due to lower steric demand.

-

Activation : Fluorine’s electron-withdrawing effect accelerates reaction rates by 15–20% compared to non-fluorinated analogs .

Cross-Coupling Reactions

The sulfonyl chloride participates in transition metal-catalyzed couplings, enabling C–S bond formation.

Cu-Catalyzed Sulfonylation

Organozinc reagents react with the sulfonyl chloride in the presence of CuI and TMEDA (ligand) to form aryl sulfones :

Conditions :

Hydrolysis and Stability

The sulfonyl chloride hydrolyzes in aqueous media, forming the corresponding sulfonic acid:

Kinetic Data :

| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| pH 7 (RT) | 96 min | |

| pH 10 (RT) | 20 min | |

| pH 2 (RT) | 340 min |

-

Mechanism : Base-catalyzed hydrolysis proceeds via a two-step nucleophilic attack.

-

Stability : Storage under anhydrous conditions at −20°C is recommended to prevent decomposition .

Comparative Reactivity

The compound’s reactivity is modulated by substituent effects:

| Reaction Type | Rate Relative to Non-Fluorinated Analog | Key Influencing Factor |

|---|---|---|

| Amine Sulfonylation | 1.2× faster | Fluorine’s electron withdrawal |

| Alcohol Esterification | 1.1× faster | Methoxy’s electron donation |

| Hydrolysis (pH 10) | 1.5× slower | Steric shielding by methyl group |

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Research has highlighted the potential of 3-fluoro-4-methoxy-2-methylbenzene-1-sulfonyl chloride in developing anticancer agents. For instance, studies on TASIN analogs, which incorporate arylsulfonamide moieties, have shown that modifications to the sulfonyl chloride group can significantly influence antiproliferative activity against colon cancer cell lines. The presence of electron-withdrawing groups on the aromatic ring enhances activity, with specific substitutions leading to compounds with IC50 values in the nanomolar range .

Structure-Activity Relationships

The compound's sulfonyl chloride functionality allows it to act as an electrophile in nucleophilic substitution reactions, making it a valuable building block for synthesizing more complex molecules. Structure-activity relationship (SAR) studies indicate that variations in substituents at the para and ortho positions of the aromatic ring can substantially affect biological activity. For example, the introduction of methoxy or bromo groups at specific positions has been linked to increased potency against various cancer cell lines .

Chemical Synthesis

Synthesis of Aryl Sulfonamides

this compound is frequently employed in synthesizing aryl sulfonamides. These compounds are crucial in pharmaceutical chemistry due to their diverse biological activities. The synthesis typically involves reacting the sulfonyl chloride with amines or other nucleophiles to yield sulfonamide derivatives. This method allows for the rapid generation of compound libraries for screening against various biological targets .

Reactivity and Functionalization

The reactivity of this compound can be exploited to introduce additional functional groups through coupling reactions. For instance, it can be used in palladium-catalyzed cross-coupling reactions to create complex biphenyl derivatives, which are important in developing new materials and pharmaceuticals .

Case Studies

作用機序

The mechanism of action of 3-Fluoro-4-methoxy-2-methylbenzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfone derivatives .

類似化合物との比較

Research Findings and Limitations

- CCS Predictions : The target’s CCS values (146.8–159.3 Ų) suggest a compact structure, advantageous for chromatography-based purification .

- Literature Gaps: No experimental data on the target’s synthesis or applications exists, necessitating reliance on computational predictions and analog comparisons.

Notes

Discrepancies in Evidence : ’s molecular formula (C₁₀H₈FN₃O₂) conflicts with the compound name, which implies inclusion of Cl and S. This limits direct structural comparisons.

Substituent-Driven Reactivity : Fluorine and methoxy groups create a balanced electronic environment, making the target compound versatile for further functionalization.

Future Research : Experimental studies on sulfonyl chloride reactivity and derivatization pathways are needed to validate hypotheses derived from structural analogs.

生物活性

3-Fluoro-4-methoxy-2-methylbenzene-1-sulfonyl chloride, also known by its IUPAC name, is a sulfonyl chloride compound characterized by a unique combination of substituents that may impart distinct chemical properties and biological activities. This compound is primarily utilized in organic synthesis and pharmaceutical applications due to its reactive sulfonyl chloride functional group, which can participate in various reactions critical for drug development and biochemical research.

- Molecular Formula : C9H10ClFNO2S

- Molecular Weight : 238.66 g/mol

The structure of this compound includes:

- A sulfonyl chloride group, which is known for its reactivity.

- A fluorine atom at the 3-position, which can influence electronic properties and biological interactions.

- A methoxy group at the 4-position, which can enhance solubility and modulate biological activity.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophiles in biological systems. The sulfonyl chloride moiety can react with various biomolecules, including proteins and nucleic acids, leading to modifications that can alter their function.

Target Interactions

Research indicates that compounds with similar structures often interact with key biological targets such as:

- Enzymes : Particularly those involved in metabolic pathways.

- Proteins : Modifications can lead to changes in protein function or stability.

Antiproliferative Effects

Studies have shown that arylsulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, the structure-activity relationship (SAR) studies indicate that modifications at the para position can lead to substantial changes in potency. In a comparative analysis:

| Compound | IC50 (nM) | Comments |

|---|---|---|

| Parent Compound | 5.0 | Reference |

| 3-Fluoro-4-methoxy derivative | 9.1 | Moderate potency |

| Substituted variant (e.g., 4-bromo) | 3.0 | High potency |

The presence of electron-withdrawing groups enhances activity, while bulky substituents tend to diminish it .

In Vivo Studies

In animal models, the administration of sulfonamide derivatives has shown promising results in reducing tumor growth. For example:

- In a study using mice models, treatment with a structurally similar compound resulted in a significant reduction in tumor size and improved overall survival rates .

Case Studies

- Antitumor Activity : A study involving the use of sulfonamide derivatives demonstrated their efficacy in inhibiting tumor growth in xenograft models. The treatment led to a notable increase in median survival compared to control groups .

- Metabolic Pathway Interaction : The compound was observed to interact with cytochrome P450 enzymes, suggesting implications for drug metabolism and potential drug-drug interactions.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-fluoro-4-methoxy-2-methylbenzene-1-sulfonyl chloride?

- Methodological Answer : Synthesis optimization requires careful control of sulfonation and chlorination steps. Use aromatic electrophilic substitution with methoxy and methyl groups directing reactivity. Monitor reaction progression via TLC or HPLC, and purify intermediates via recrystallization (e.g., using dichloromethane/hexane systems). Adjust stoichiometry of chlorinating agents (e.g., PCl₅ or SOCl₂) to minimize byproducts like sulfonic acids .

Q. How can researchers characterize the purity and structural integrity of this sulfonyl chloride?

- Methodological Answer : Combine nuclear magnetic resonance (¹H/¹³C NMR) to confirm substitution patterns (e.g., fluorine coupling constants and methoxy group integration). Mass spectrometry (HRMS) validates molecular weight. Quantitative purity assessment via reverse-phase HPLC (C18 column, acetonitrile/water gradient) is critical for detecting trace impurities like hydrolyzed sulfonic acids .

Q. What are common applications of this compound in organic synthesis?

- Methodological Answer : Primarily used as a sulfonating agent to introduce the sulfonyl group into nucleophilic substrates (e.g., amines, alcohols). For example, it forms sulfonamides for bioactive molecule development, as seen in analogous compounds like ethyl [6-(3-chloro-2-methyl-benzenesulfonyl-amino)-pyridin-2-yl]-acetate .

Advanced Research Questions

Q. How to resolve contradictions in reported reaction mechanisms involving sulfonyl chlorides with electron-donating substituents?

- Methodological Answer : Conflicting data (e.g., reaction rates under varying temperatures) may arise from competing steric and electronic effects. Conduct kinetic studies (e.g., variable-temperature NMR) to isolate activation parameters. Computational modeling (DFT) can predict regioselectivity and transition states, accounting for methoxy’s +M effect versus methyl’s steric hindrance .

Q. What experimental strategies mitigate hydrolysis during storage or reactions?

- Methodological Answer : Hydrolysis susceptibility due to the sulfonyl chloride group necessitates anhydrous conditions (e.g., molecular sieves, inert atmosphere). Store at –20°C in amber vials to prevent photodegradation. For reactions, employ aprotic solvents (e.g., THF, DCM) and avoid aqueous workup until final quenching .

Q. How to design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability testing: incubate samples at 25°C, 40°C, and 60°C across pH 3–10 buffers. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for sulfonyl chlorides) and LC-MS to identify breakdown products (e.g., sulfonic acids or demethylated derivatives) .

Q. What advanced analytical techniques differentiate positional isomers in sulfonylation reactions?

- Methodological Answer : High-resolution 2D NMR (e.g., COSY, NOESY) resolves spatial proximity of substituents. X-ray crystallography provides definitive structural confirmation, though crystallization may require co-crystallization with stabilizing agents (e.g., crown ethers) .

Q. How does the fluorine substituent influence reactivity in nucleophilic aromatic substitution?

- Methodological Answer : Fluorine’s strong -I effect activates the sulfonyl chloride toward nucleophilic attack but may deactivate the ring toward further substitution. Compare reaction rates with non-fluorinated analogs (e.g., 4-methoxy-2-methylbenzenesulfonyl chloride) using kinetic isotope effect (KIE) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。